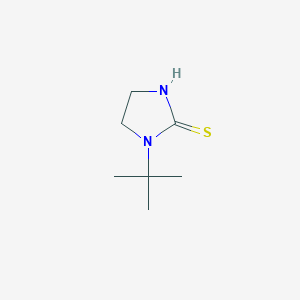

1-tert-Butylimidazolidine-2-thione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61406-12-0 |

|---|---|

Molecular Formula |

C7H14N2S |

Molecular Weight |

158.27 g/mol |

IUPAC Name |

1-tert-butylimidazolidine-2-thione |

InChI |

InChI=1S/C7H14N2S/c1-7(2,3)9-5-4-8-6(9)10/h4-5H2,1-3H3,(H,8,10) |

InChI Key |

YURZPNKSHBATPK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)N1CCNC1=S |

Origin of Product |

United States |

Synthetic Methodologies for Imidazolidine 2 Thione and Its N Substituted Derivatives, Including 1 Tert Butylimidazolidine 2 Thione

Classical Synthetic Approaches

Traditional methods for synthesizing imidazolidine-2-thiones typically involve the reaction of bifunctional starting materials to form the five-membered ring.

A foundational method for synthesizing imidazolidine-2-thiones involves the reaction of a 1,2-diamine with carbon disulfide. For the parent compound, imidazolidine-2-thione (also known as ethylenethiourea), ethylenediamine (B42938) is used as the diamine. The reaction proceeds by the nucleophilic attack of the amine groups on the carbon of carbon disulfide, usually in the presence of a base. This initially forms a dithiocarbamate (B8719985) intermediate, which subsequently undergoes intramolecular cyclization, eliminating hydrogen sulfide (B99878) to yield the final product.

To produce N-substituted derivatives like 1-tert-Butylimidazolidine-2-thione, the corresponding N-substituted diamine, N-tert-butylethylenediamine, is required. The bulky tert-butyl group may necessitate adjustments to the reaction conditions, such as increased temperature or prolonged reaction times, to facilitate the reaction.

1,1'-Thiocarbonyldiimidazole (TCDI) serves as an effective thiocarbonylating agent for the synthesis of imidazolidine-2-thiones. It is often considered a safer alternative to the highly toxic thiophosgene. The synthesis involves the reaction of a 1,2-diamine with TCDI. The imidazole (B134444) groups of TCDI are excellent leaving groups, which facilitates the cyclization process.

The reaction mechanism entails a stepwise nucleophilic attack by the two amine functionalities of the diamine onto the thiocarbonyl center of TCDI. This process results in the formation of the imidazolidine-2-thione ring and two equivalents of imidazole as a byproduct, which can be readily removed. This method is particularly advantageous for substrates that are sensitive to the harsher conditions sometimes associated with the carbon disulfide method.

Another classical route involves the condensation of thiourea (B124793) or its substituted derivatives with a two-carbon electrophile, such as a 1,2-dihaloethane (e.g., 1,2-dichloroethane (B1671644) or 1,2-dibromoethane). The nitrogen atoms of the thiourea act as nucleophiles, displacing the halides to form the heterocyclic ring. This reaction is typically performed in the presence of a base to neutralize the hydrohalic acid generated during the condensation.

For the synthesis of this compound, N-tert-butylthiourea would be the appropriate starting material. The condensation of this substituted thiourea with a 1,2-dihaloethane would yield the target molecule.

The efficiency of the reaction between ethylenediamine and carbon disulfide can be enhanced through catalysis. Catalysts can accelerate the reaction, allowing for milder conditions and potentially improving yields. Both basic and metal-based catalysts have been explored. For instance, alkaline earth metal catalysts have been shown to be effective in the synthesis of imidazolidine (B613845) derivatives. The use of a catalyst can be particularly beneficial for the synthesis of sterically hindered derivatives like this compound, helping to overcome the steric hindrance presented by the tert-butyl group.

Table 1: Comparison of Classical Synthetic Routes for Imidazolidine-2-thiones

| Method | Starting Materials | Key Reagents | General Conditions | Key Advantages/Disadvantages |

| Diamine + CS₂ | 1,2-Diamine, Carbon Disulfide | Base (e.g., NaOH, NaH) | Room temp. to reflux | Adv: Readily available starting materials. Disadv: Use of toxic/flammable CS₂, potential for side reactions. |

| Thiocarbonyldiimidazole | 1,2-Diamine | 1,1'-Thiocarbonyldiimidazole (TCDI) | Mild, often room temp. | Adv: High reactivity, clean reactions, safer than thiophosgene. Disadv: TCDI is a more expensive reagent. |

| Thiourea Condensation | Thiourea derivative, 1,2-Dihaloalkane | Base | Typically heated | Adv: Utilizes different starting materials. Disadv: Potential for side reactions, requires haloalkanes. |

| Catalytic Diamine + CS₂ | 1,2-Diamine, Carbon Disulfide | Base, Catalyst (e.g., alkaline earth metals) | Milder conditions possible | Adv: Increased efficiency and rate, potentially higher yields. Disadv: Catalyst cost and removal. |

Advanced and Green Synthetic Strategies

Reflecting a growing emphasis on sustainable chemistry, recent research has focused on developing more environmentally friendly and efficient synthetic methods.

One-pot syntheses, where multiple reaction steps are carried out in a single

Microwave-Assisted Synthetic Methods

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, offering advantages such as significantly reduced reaction times, improved yields, and enhanced purity of products. nih.gov This technology utilizes microwave irradiation to heat the reaction mixture directly and efficiently, a mechanism that differs from conventional heating methods. nih.gov

The application of microwaves is particularly effective for the synthesis of heterocyclic compounds like thiazolidin-4-ones and related structures. nih.govresearchgate.net For instance, the one-pot condensation of thiourea, chloroacetic acid, and an aldehyde to form 5-arylidene-2-imino-4-thiazolidinones can be successfully performed under solvent-free microwave irradiation. nih.gov Similarly, chiral auxiliaries like oxazolidine-2-thiones and thiazolidine-2-thiones are synthesized efficiently from amino alcohols and carbon disulfide using microwave heating. researchgate.netmdpi.com This method leads to a remarkable reduction in reaction times compared to conventional approaches. researchgate.net While direct examples for this compound are not prevalent, the principles are readily applicable. The synthesis of related chiral oxazolidine-2-thiones and thiazolidine-2-thiones from various amino alcohols demonstrates the utility of this method. mdpi.com

| Starting Material (Amino Alcohol) | Product Type | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|

| (S)-Phenylalaninol | Oxazolidine-2-thione | CS₂, K₂CO₃, 50 °C, MW | Instantaneous | - | researchgate.net |

| (S)-Phenylglycinol | Oxazolidine-2-thione | CS₂, K₂CO₃, 50 °C, MW | Instantaneous | - | researchgate.net |

| (S)-Valinol | Thiazolidine-2-thione | CS₂, DMSO, MW | 10 min | 95 | mdpi.com |

| (1S, 2R)-Norephedrine | Thiazolidine-2-thione | CS₂, DMSO, MW | 10 min | 98 | mdpi.com |

Solvent-Free and Grinding Conditions

In alignment with the principles of green chemistry, solvent-free synthesis and mechanochemical methods like grinding offer significant environmental benefits. scirp.orgresearchgate.net These techniques reduce pollution by eliminating the need for volatile organic solvents, often leading to shorter reaction times, simpler work-up procedures, and higher yields. scirp.orggoogle.com

A one-pot synthesis of imidazolidine-2-thiones has been developed using a grinding method, where benzils, urea (B33335) or thiourea derivatives, and a strong base are reacted in a solvent-free environment. scirp.org This approach is noted for its excellent yields and the ease of product purification. scirp.org The reaction proceeds rapidly, often completing within minutes. scirp.org This solventless process enhances workplace safety by avoiding flammable and toxic solvents and reduces energy consumption associated with solvent recovery. google.com The strategy has been successfully applied to the synthesis of various imidazo[1,2-a]pyridines, demonstrating its broad applicability for nitrogen-containing heterocycles. researchgate.netscielo.br

| Reactant 1 (Benzil) | Reactant 2 (Thiourea) | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzil | Thiourea | Grinding, NaOH | 5 | 98 | scirp.org |

| Benzil | N-Methylthiourea | Grinding, NaOH | 7 | 95 | scirp.org |

| Benzil | N-Phenylthiourea | Grinding, NaOH | 10 | 92 | scirp.org |

Heterogeneous Catalysis in Imidazolidine-2-thione Synthesis

Heterogeneous catalysis provides a sustainable advantage in chemical synthesis by simplifying catalyst separation and enabling recycling. In the synthesis of related nitrogen heterocycles like imidazolones, palladium nanoparticles supported on an alumina (B75360) matrix ([Pd/Al₂O₃]) have proven to be an efficient and reusable catalyst. acs.org This system facilitates the acceptorless dehydrogenative condensation between N,N'-disubstituted ureas and 1,2-diols. acs.org

The mechanism involves the dehydrogenation of the diol, followed by condensation with the urea and subsequent cyclization. acs.org While this specific example leads to imidazolones, the underlying principle of using a heterogeneous catalyst for C-N bond formation is relevant to the synthesis of imidazolidine-2-thiones from appropriate precursors, such as a diamine and a thiocarbonyl source. The use of transition metal nanoparticles on inorganic oxide supports is a promising strategy for developing efficient and environmentally friendly protocols for such heterocycles. acs.org

Iodine(III)-Mediated Cyclization

Hypervalent iodine reagents, such as phenyliodine(III) bis(trifluoroacetate) (PIFA), serve as powerful metal-free oxidants for intramolecular cyclization reactions. organic-chemistry.org These reagents facilitate the oxidative S-N bond formation in thiourea derivatives, leading to the synthesis of various sulfur-nitrogen heterocycles. organic-chemistry.orgorganic-chemistry.org For example, an efficient synthesis of 3-substituted-5-arylamino-1,2,4-thiadiazoles is achieved through the PIFA-mediated intramolecular oxidative cyclization of imidoyl thioureas. organic-chemistry.org This method is characterized by broad substrate scope, very short reaction times, and excellent yields under mild conditions. organic-chemistry.org

The reaction is believed to proceed through an ionic pathway, where the hypervalent iodine reagent activates the sulfur atom of the thiourea, promoting nucleophilic attack by a nitrogen atom to close the ring. organic-chemistry.org Although direct application to form the imidazolidine-2-thione ring from a suitable N-(2-aminoethyl)thiourea precursor is not explicitly detailed, the fundamental reactivity of iodine(III) reagents with thioureas suggests this is a viable synthetic strategy. rsc.org This approach avoids the use of metal catalysts and offers an eco-friendly alternative for constructing the heterocyclic core. organic-chemistry.org

Derivatization Strategies for Imidazolidine-2-thione Systems

Once the imidazolidine-2-thione core is synthesized, it can be further functionalized to create a diverse library of compounds. N-alkylation and N-acylation are common derivatization strategies.

N-Alkylation and N-Acylation Reactions

The nitrogen atoms of the imidazolidine-2-thione ring are nucleophilic and can readily undergo alkylation and acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto a nitrogen atom. A common method for N-alkylation of related heterocyclic systems like thiazolidine-2,4-diones involves deprotonation of the N-H bond with a base, followed by reaction with an alkyl halide. arkat-usa.org A more direct, one-step protocol uses a base like triethylamine (B128534) in the presence of an alkyl bromide at room temperature, which exclusively affords N-alkylated products in high yields. arkat-usa.org This approach avoids the need for strong bases and high temperatures.

N-Acylation introduces an acyl group to the nitrogen atom, typically by reacting the imidazolidine-2-thione with an acyl chloride or anhydride. The synthesis of N,N'-diacylated imidazolidine-2-thione derivatives has been reported through parallel synthesis. nih.govresearchgate.net The reaction of imidazolidine-2-thione with atypical Vilsmeier adducts, generated from N,N-dimethylacetamide and various acyl chlorides, can lead to either mono- or di-acylated products. nih.gov The outcome of the reaction is influenced by the steric and electronic properties of the acyl chloride used, with the formation of di-acylated compounds often being favored. nih.gov

| Thiourea Substrate | Acylating Reagent | Product Type | Key Finding | Reference |

|---|---|---|---|---|

| Imidazolidine-2-thione | Acyl Chlorides (various) | Mono- and Di-acylated derivatives | Product distribution (mono- vs. di-acylation) depends on the nature of the acyl chloride. | nih.gov |

| Imidazolidine-2-thione | Various Acyl Chlorides (e.g., 3,5-dichlorobenzoyl chloride, 2-furoyl chloride) | N,N'-diacylthioureas | Parallel synthesis used to create a library of 51 acylthioureas for biological screening. | nih.gov |

Synthesis of Chiral Imidazolidine-2-thione N- and C-Nucleosides

The synthesis of chiral nucleoside analogues containing an imidazolidine-2-thione core represents an advanced application of this heterocyclic system. Such molecules are of interest in medicinal chemistry. The key to synthesizing chiral derivatives is the use of chiral starting materials or chiral auxiliaries.

Chiral imidazolidine-2-thiones can be prepared from chiral 1,2-diamines or, more commonly, from chiral amino alcohols. The synthesis of chiral oxazolidine-2-thiones and thiazolidine-2-thiones from enantiopure amino alcohols like (S)-phenylalaninol or (S)-valinol is well-established. researchgate.netmdpi.com These reactions proceed by condensation with a thiocarbonyl source, such as carbon disulfide. mdpi.com The resulting chiral heterocycles can then serve as scaffolds for further elaboration.

For the synthesis of N-nucleosides , a chiral imidazolidine-2-thione, prepared from a chiral precursor, could be coupled with a protected ribose or deoxyribose derivative. This typically involves an N-glycosylation reaction, where one of the ring nitrogens displaces a leaving group on the anomeric carbon of the sugar.

For C-nucleosides , where the sugar is attached via a C-C bond, a different strategy is required. This might involve constructing the imidazolidine-2-thione ring onto a pre-existing C-glycosyl precursor that already contains the necessary amino functionalities. While specific literature detailing the synthesis of chiral imidazolidine-2-thione nucleosides is sparse, the synthetic methodologies available for creating the chiral heterocyclic core provide the foundational chemistry for such endeavors. mdpi.com

Preparation of N-aminoimidazoline-2-thiones

The synthesis of N-aminoimidazoline-2-thiones involves the introduction of a nitrogen-nitrogen bond at the 1-position of the imidazolidine-2-thione ring. A notable tandem approach for the synthesis of N-substituted 1-amino-2,3-dihydro-1H-imidazole-2-thiones has been developed. This method provides a versatile route to access these derivatives, which can be adapted for various N-substituents.

One effective one-pot synthesis method involves the reaction of a ketone with a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (DIB), in the presence of p-toluenesulfonic acid (TsOH) in acetonitrile. This is followed by the addition of potassium thiocyanate (B1210189) and a substituted hydrazine (B178648). For instance, the reaction of propiophenone (B1677668) with HTIB (a combination of DIB and TsOH) in acetonitrile, followed by treatment with potassium thiocyanate and then phenylhydrazine, yields 2,3-dihydro-4-methyl-5-phenyl-1-phenylamino-1H-imidazole-2-thione.

The general applicability of this method suggests that by using a tert-butyl-substituted hydrazine, one could potentially synthesize N-amino-1-tert-butylimidazolidine-2-thione derivatives. The reaction proceeds through the formation of an α-tosyloxyketone intermediate, which then reacts with thiocyanate and the hydrazine to form the final product.

A detailed synthetic pathway is outlined below:

| Step | Reactants | Reagents | Product |

| 1 | Propiophenone | HTIB, Acetonitrile | α-tosyloxypropiophenone |

| 2 | α-tosyloxypropiophenone | Potassium Thiocyanate | α-thiocyanatopropiophenone |

| 3 | α-thiocyanatopropiophenone | Phenylhydrazine | 2,3-dihydro-4-methyl-5-phenyl-1-phenylamino-1H-imidazole-2-thione |

| Table 1: Synthesis of a N-aminoimidazoline-2-thione derivative. |

Another approach involves the synthesis of 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-ones, which can serve as precursors to related N-amino heterocyclic systems. nih.gov While not directly yielding imidazolidine-2-thiones, the methodologies for introducing an amino group onto a heterocyclic nitrogen are relevant.

Incorporation into Combinatorial Libraries

The imidazolidine-2-thione scaffold is an attractive core for the construction of combinatorial libraries due to its synthetic tractability and biological relevance. acs.orgnih.govnih.gov The development of chemical libraries of 1,3-imidazoline-2-thiones has been achieved through multi-component reactions, allowing for the rapid generation of a diverse set of derivatives. acs.orgnih.gov

One such strategy involves a three-component reaction using γ-chloroacetoacetanilides, amines, and isothiocyanates. acs.orgnih.gov The sequence of reactions can be varied to produce different heterocyclic scaffolds. For the synthesis of 1,3-imidazoline-2-thiones, the condensation of a γ-chloroacetoacetanilide with an amine yields a dihydrofuran intermediate. Subsequent reaction with an isothiocyanate affords the desired imidazoline-2-thione. acs.orgnih.gov

The versatility of this approach allows for the use of a wide variety of amines and isothiocyanates as building blocks, leading to a large and diverse chemical library. By employing an amine that can introduce a tert-butyl group, such as tert-butylamine (B42293), it is feasible to include this compound derivatives within such a library.

The general scheme for the combinatorial synthesis is as follows:

| Component 1 | Component 2 | Component 3 | Intermediate | Final Product |

| γ-chloroacetoacetanilide | Amine | Isothiocyanate | Dihydrofuran | 1,3-Imidazoline-2-thione |

| Table 2: General scheme for the combinatorial synthesis of 1,3-imidazoline-2-thiones. acs.orgnih.gov |

The use of solid-phase synthesis techniques can further enhance the efficiency of library construction, allowing for high-throughput synthesis and screening of the resulting compounds. nih.gov This makes the imidazolidine-2-thione scaffold, and by extension its N-tert-butyl derivatives, a valuable component in modern drug discovery programs.

Reactivity and Mechanistic Investigations of Imidazolidine 2 Thione Derivatives

Thione-Thiol Tautomerism and its Chemical Implications

Imidazolidine-2-thiones, including the 1-tert-butyl derivative, can theoretically exist in two tautomeric forms: the thione form and the thiol form. The thione form, characterized by a carbon-sulfur double bond (C=S), is generally the more stable and predominant tautomer in the solid state and in solution. The thiol tautomer, featuring a carbon-nitrogen double bond within the ring and an exocyclic sulfhydryl group (S-H), is typically a minor or transient species.

The position of this tautomeric equilibrium is influenced by several factors, including the nature of the substituents on the nitrogen atoms and the surrounding chemical environment. While the thione form dominates for most simple N,N'-dialkylimidazolidine-2-thiones, the equilibrium can be shifted under specific reaction conditions. The chemical implications of this tautomerism are significant, as the two forms exhibit distinct reactivity. The thione form acts as a soft donor through the sulfur atom, readily coordinating to soft metal centers. The thiol form, on the other hand, can participate in reactions typical of thiols, such as deprotonation to form a thiolate, which is a potent nucleophile. This dual reactivity allows imidazolidine-2-thiones to engage in a diverse range of chemical transformations.

Oxidation Reactions of Imidazolidine-2-thiones

The sulfur atom in 1-tert-butylimidazolidine-2-thione is susceptible to oxidation, leading to a variety of products depending on the oxidant and the reaction conditions. These reactions are of interest for the synthesis of new heterocyclic systems and for understanding the metabolic pathways of related compounds.

Formation of Disulfide Products

A common outcome of the mild oxidation of imidazolidine-2-thiones is the formation of disulfide-bridged dimers. This transformation is believed to proceed through the thiol tautomer. In the presence of a suitable oxidizing agent, the thiol is oxidized to a sulfenyl intermediate, which then reacts with another molecule of the thiol to form the disulfide. Alternatively, two thiyl radicals, formed by one-electron oxidation of the thiol, can couple to yield the disulfide. The resulting disulfide is a dimeric structure where two imidazoline (B1206853) rings are linked by an S-S bond.

Subsequent Condensation and Rearrangement Pathways

Under more vigorous oxidation conditions or upon further reaction of the initially formed disulfide, a complex series of condensation and rearrangement reactions can occur. These pathways can lead to the formation of novel heterocyclic structures. For instance, the disulfide itself can be susceptible to further oxidation or may undergo rearrangement, potentially involving the cleavage of the S-S bond and the formation of new ring systems. The specific products formed are highly dependent on the reaction conditions, including the choice of oxidant, solvent, and temperature.

C-S Bond Activation and Cleavage Reactions

The carbon-sulfur bond in this compound, while generally stable, can be activated and cleaved, particularly through interactions with transition metal complexes. These reactions are of fundamental importance in organometallic chemistry and have implications for catalysis and the synthesis of novel ligands.

Metal-Mediated C-S Rupture and New Ligand Formation

A significant body of research has demonstrated that the C-S bond of imidazolidine-2-thiones can be cleaved upon reaction with various transition metal complexes, including those of ruthenium, rhodium, and palladium. This process, often referred to as C-S bond activation or desulfurization, typically results in the formation of a metal-carbene complex and a metal-sulfido species. The original thione ligand is thus transformed into a new ligand, an N-heterocyclic carbene (NHC), which is a highly versatile and widely used class of ligands in catalysis.

The reaction of this compound with specific metal precursors can lead to the quantitative formation of the corresponding NHC complex. For example, the reaction with certain ruthenium complexes has been shown to proceed smoothly, affording a ruthenium-NHC complex where the NHC ligand is derived from the starting thione.

Interactive Data Table: Examples of Metal-Mediated C-S Bond Cleavage

| Metal Complex Precursor | Resulting Complex Type | Notes |

| Ruthenium(II) complexes | Ruthenium-NHC complex | Often proceeds with high efficiency. |

| Rhodium(I) complexes | Rhodium-NHC complex | Can be used to synthesize catalytically active species. |

| Palladium(0) complexes | Palladium-NHC complex | Important for cross-coupling reactions. |

Mechanistic Aspects of C-S Bond Cleavage

The mechanism of metal-mediated C-S bond cleavage in imidazolidine-2-thiones has been a subject of considerable study. Several pathways have been proposed, and the operative mechanism can depend on the specific metal center, its oxidation state, and the ancillary ligands present.

One commonly proposed mechanism involves the initial coordination of the thione to the metal center through the sulfur atom. This is followed by an oxidative addition of the C-S bond to the metal, resulting in a metallacyclic intermediate where the metal is inserted into the C-S bond. Subsequent reductive elimination of a metal-sulfido species can then generate the final metal-NHC complex.

Another possible pathway involves a direct nucleophilic attack of the metal on the carbon atom of the C=S bond, followed by rearrangement and extrusion of the sulfur atom. The precise mechanistic details are often elucidated through a combination of experimental studies, including kinetic analysis and the isolation and characterization of reaction intermediates, as well as computational modeling.

Reactivity Towards Electrophilic and Nucleophilic Species

The reactivity of this compound is characterized by its interactions with electrophilic species, particularly in acylation reactions. The nucleophilic character of the nitrogen atoms and the thione sulfur atom dictates its behavior in the presence of electrophiles.

Research into the condensation of imidazolidine-2-thione with weak Vilsmeier reagents, generated in situ from N,N-dimethylacetamide (DMA) and various acyl chlorides, has provided significant insights into its electrophilic reactions. nih.gov The reaction of this compound with acyl chlorides in DMA can lead to either mono- or di-acylated products, depending on the nature of the acylating agent. nih.gov

The proposed mechanism for this reaction involves two potential pathways for the initial acylation. The acyl chloride can directly condense with the thiourea (B124793), or it can react with DMA to form a weak Vilsmeier reagent, an acyloxyiminium salt. nih.gov The nucleophilic nitrogen atom of the this compound then selectively attacks the ester carbonyl group of this intermediate. nih.gov The steric hindrance from the methyl group on the iminium carbon of the Vilsmeier reagent is believed to prevent attack at that position. nih.gov

The formation of di-acylated derivatives is dependent on the reactivity of the initially formed mono-acylated compound towards the acylating species present in the reaction mixture. nih.gov

Chemo- and Regioselectivity in Reactions

The chemo- and regioselectivity in the reactions of this compound are prominently observed in its acylation reactions. The outcome of the reaction, yielding either mono- or di-acylated products, is a clear indicator of chemoselectivity, which is influenced by the electronic and steric properties of the acyl chloride used.

In the reaction with various acyl chlorides in the presence of DMA, a distinction in product formation is observed. For instance, the use of certain acyl chlorides may favor the formation of mono-acylated thioureas, while others may lead to di-acylated products. nih.gov This selectivity is attributed to the differing reactivity of the mono-acylated intermediate. nih.gov

Furthermore, the synthesis of asymmetric di-acylthioureas highlights the regioselectivity of the subsequent acylation step. The acylation of a mono-acylated imidazolidin-2-thione with a different acyl chloride demonstrates that the reaction can be directed to the remaining nitrogen atom. The conditions for these subsequent acylations can be tailored to achieve the desired asymmetric product. For example, the acylation of benzoyl imidazolidin-2-thione with various (hetero)aroyl chlorides has been successfully carried out in pyridine. nih.gov However, for other acyl chlorides, different conditions, such as using triethylamine (B128534) (TEA) in N,N-dimethylformamide (DMF), were necessary to obtain the desired asymmetric di-acylated derivatives. nih.gov

The selective attack of the nucleophilic nitrogen on the ester carbonyl of the Vilsmeier-type intermediate, over the iminium carbon, is another key aspect of the observed regioselectivity in these reactions. nih.gov

Spectroscopic and Structural Characterization Methodologies in Imidazolidine 2 Thione Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy for Proton Environment Analysis

Proton (¹H) NMR spectroscopy would be instrumental in characterizing the proton environments of 1-tert-Butylimidazolidine-2-thione. The spectrum would be expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule.

The most prominent signal would be a sharp singlet in the upfield region, integrating to nine protons, which is characteristic of the magnetically equivalent methyl protons of the tert-butyl group. The chemical shift of this singlet is influenced by the electron-withdrawing nature of the adjacent nitrogen atom.

The protons of the imidazolidine (B613845) ring would give rise to more complex signals. The two methylene (B1212753) groups (-CH₂-CH₂-) in the ethylenediamine (B42938) backbone would likely appear as two multiplets. The protons on the carbon adjacent to the N-tert-butyl group (N-CH₂) would be chemically distinct from the protons on the carbon adjacent to the other nitrogen (N-H). Their signals would be expected to be triplets or more complex multiplets due to coupling with each other and potentially with the N-H proton. The N-H proton itself would appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

| C(CH₃)₃ | ~1.0 - 1.5 | Singlet | 9H |

| N-CH ₂ | ~3.0 - 3.5 | Multiplet | 2H |

| N-CH ₂ | ~3.5 - 4.0 | Multiplet | 2H |

| NH | Variable | Broad Singlet | 1H |

Note: These are estimated values and the actual experimental values may vary based on the solvent and other experimental conditions.

¹³C NMR Spectroscopy for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon framework of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals would be observed for each unique carbon atom.

The most downfield signal would correspond to the thiocarbonyl carbon (C=S) of the thione group, typically appearing in the range of 180-200 ppm. The quaternary carbon of the tert-butyl group would be observed further upfield, followed by the signal for the methyl carbons of the tert-butyl group. The two methylene carbons of the imidazolidine ring would also give rise to separate signals, reflecting their different chemical environments.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C =S | ~180 - 190 |

| C (CH₃)₃ | ~50 - 60 |

| N-C H₂ | ~40 - 50 |

| N-C H₂ | ~40 - 50 |

| C(C H₃)₃ | ~25 - 35 |

Note: These are estimated values and the actual experimental values may vary based on the solvent and other experimental conditions.

Advanced NMR Techniques

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, various advanced NMR techniques would be employed. These include:

Correlation Spectroscopy (COSY): This 2D NMR experiment would reveal the coupling relationships between protons, helping to trace the -CH₂-CH₂- spin system in the imidazolidine ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

For this compound, the IR spectrum would exhibit several characteristic absorption bands. A key band would be the N-H stretching vibration, typically appearing as a sharp to moderately broad peak in the region of 3200-3400 cm⁻¹. The C-H stretching vibrations of the tert-butyl group and the methylene groups would be observed just below 3000 cm⁻¹.

The most diagnostic absorption for the thione functionality is the C=S stretching vibration. This band is generally found in the region of 1020-1250 cm⁻¹, although its position and intensity can be influenced by coupling with other vibrations. The C-N stretching vibrations of the imidazolidine ring would also give rise to characteristic bands in the fingerprint region of the spectrum.

Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3200 - 3400 |

| C-H (sp³) | Stretch | 2850 - 3000 |

| C=S | Stretch | 1020 - 1250 |

| C-N | Stretch | 1250 - 1350 |

X-ray Diffraction (XRD) Studies for Solid-State Structures

Single Crystal X-ray Crystallography

To perform single-crystal X-ray crystallography, a suitable single crystal of this compound would need to be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

The resulting crystal structure would reveal the precise geometry of the imidazolidine ring, which is expected to be non-planar. It would also provide accurate measurements of the C=S bond length, which is a key indicator of the thione character. Furthermore, the analysis would show the bond angles around the nitrogen atoms and the orientation of the tert-butyl group relative to the heterocyclic ring. Intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the N-H group and the thione sulfur atom, would also be elucidated, providing insight into the solid-state packing of the molecules.

Analysis of Bond Lengths, Angles, and Conformations

The three-dimensional arrangement of atoms in this compound, including its specific bond lengths, bond angles, and the conformation of the five-membered ring, is crucial for understanding its steric and electronic properties. This information is typically obtained through single-crystal X-ray diffraction, which provides the most precise and unambiguous data for molecules in the solid state. nih.govresearchgate.net In the absence of experimental crystal structures, computational methods such as Density Functional Theory (DFT) serve as powerful tools to predict these molecular parameters.

For the imidazolidine-2-thione core, the geometry is a key determinant of its chemical behavior. The planarity or puckering of the five-membered ring, as well as the orientation of the bulky tert-butyl substituent, influences how the molecule interacts with other chemical species. The bond lengths, particularly the C=S double bond and the C-N bonds within the ring, offer insight into the electronic distribution and bond order.

Table 1: Predicted Bond Lengths and Angles for this compound (Computational Model) Note: The following data is based on theoretical calculations for related imidazolidine-2-thione structures, as specific experimental data for the title compound is not publicly available. Actual values may vary.

| Bond/Angle | Type | Predicted Value |

|---|---|---|

| C=S | Bond Length | ~1.68 Å |

| N1-C2 | Bond Length | ~1.38 Å |

| N3-C2 | Bond Length | ~1.39 Å |

| N1-C5 | Bond Length | ~1.47 Å |

| C4-C5 | Bond Length | ~1.54 Å |

| N1-C(tert-butyl) | Bond Length | ~1.49 Å |

| N1-C2-N3 | Bond Angle | ~110° |

| C2-N1-C5 | Bond Angle | ~112° |

| N1-C5-C4 | Bond Angle | ~103° |

The conformation of the imidazolidine ring is typically a non-planar "envelope" or "twist" form to minimize steric strain and torsional interactions between adjacent atoms. The large tert-butyl group is expected to preferentially occupy an equatorial position to reduce steric hindrance with the ring protons.

Mass Spectrometry (MS) and ESI-Mass Studies

Mass spectrometry is an essential technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. In Electron Ionization (EI) mass spectrometry, the molecule is ionized and fragmented, and the resulting charged fragments are detected based on their mass-to-charge (m/z) ratio.

For this compound (Molecular Weight: 158.28 g/mol ), the molecular ion peak [M]•+ would be expected at m/z 158. A primary and highly characteristic fragmentation pathway for tert-butyl substituted compounds is the loss of a methyl radical (•CH₃) to form a stable tertiary carbocation, or the loss of the entire tert-butyl group.

Table 2: Plausible Mass Spectrometry Fragmentation for this compound Note: This table represents a theoretical fragmentation pattern. The relative abundances of fragments can vary based on the specific MS conditions.

| m/z Value | Proposed Fragment | Neutral Loss | Notes |

|---|---|---|---|

| 158 | [C₇H₁₄N₂S]•+ | - | Molecular Ion (M•+) |

| 143 | [C₆H₁₁N₂S]+ | •CH₃ | Loss of a methyl radical from the tert-butyl group. |

| 101 | [C₄H₅N₂S]+ | C₄H₉• | Loss of the tert-butyl radical. |

| 57 | [C₄H₉]+ | C₃H₅N₂S• | tert-Butyl cation, often a prominent peak for such structures. |

Electrospray Ionization (ESI) is a softer ionization technique, often used for more fragile molecules, which typically results in a prominent protonated molecule [M+H]+ at m/z 159, with minimal fragmentation.

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique specifically used for the detection and characterization of species with unpaired electrons, such as free radicals or transition metal complexes.

The this compound molecule itself is a diamagnetic, closed-shell species and therefore ESR-inactive. However, paramagnetic species can be generated from it through chemical or electrochemical oxidation or reduction. For instance, oxidation could lead to the formation of a radical cation, [C₇H₁₄N₂S]•+.

If such a paramagnetic species were formed, ESR spectroscopy would provide information about the distribution of the unpaired electron's spin density within the molecule through the analysis of the g-factor and hyperfine coupling constants with magnetic nuclei (e.g., ¹⁴N, ¹H, ¹³C). The hyperfine coupling to the two nitrogen atoms of the imidazolidine ring would be particularly informative about the localization of the radical. To date, specific ESR studies on radical species derived from this compound are not widely reported in the literature.

Computational Chemistry and Theoretical Studies of Imidazolidine 2 Thione Systems

Quantum Chemical Calculations for Electronic Structure and Spectra

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, which are dictated by its electronic structure. Methods such as Density Functional Theory (DFT) are frequently employed to optimize the ground state geometry and compute various electronic and spectroscopic properties. researchgate.net For N-substituted imidazolidine-2-thiones, these calculations provide deep insights into how different substituents influence the molecule's behavior.

The introduction of an alkyl group, such as a tert-butyl group, at a nitrogen position in the imidazolidine-2-thione ring induces changes in the electronic environment. mdpi.com These changes are observable in NMR spectra, where the inductive effects of the alkyl group typically lead to up-field shifts for the carbon atoms within the heterocyclic ring. mdpi.com

Key aspects of the electronic structure elucidated by these calculations include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and optical properties. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information on intramolecular charge transfer, hyperconjugative interactions, and the nature of chemical bonds within the molecule. It can quantify the delocalization of electron density between filled and empty orbitals, which contributes to molecular stability. researchgate.netnih.gov

| Calculated Property | Significance | Typical Computational Method |

|---|---|---|

| HOMO Energy | Indicates electron-donating ability; related to ionization potential. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| LUMO Energy | Indicates electron-accepting ability; related to electron affinity. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Gap | Relates to chemical reactivity, kinetic stability, and electronic transitions. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Molecular Electrostatic Potential (MEP) | Predicts sites for nucleophilic and electrophilic attack. | Calculated from the optimized wave function. |

| NBO Charges | Describes the charge distribution on individual atoms. | NBO analysis. |

| NMR Chemical Shifts | Predicts spectroscopic signatures for structure elucidation. mdpi.com | GIAO (Gauge-Independent Atomic Orbital) method. |

Huckel Molecular Orbital (HMO) Calculations for Tautomeric Stability

The Huckel Molecular Orbital (HMO) method is a simplified quantum mechanical approach used to determine the energies of molecular orbitals for π-electrons in conjugated systems. wikipedia.org Although less rigorous than DFT, it provides valuable qualitative insights into the stability of different electronic arrangements, such as tautomers. uba.ar

Imidazolidine-2-thione can exist in tautomeric forms: the thione form (containing a C=S double bond) and the thiol form (containing a C=C double bond within the ring and an S-H group). HMO theory can be used to assess the relative thermodynamic stability of these two tautomers by comparing their total π-electron energies.

The calculation involves these general steps:

Identify the π-system: For each tautomer, the set of atoms contributing p-orbitals to the π-system is identified.

Set up the Secular Determinant: A matrix is constructed based on the connectivity of the atoms in the π-system. The diagonal elements are assigned (α - E) and off-diagonal elements are β if the atoms are bonded, or 0 if they are not. α represents the Coulomb integral (energy of an electron in a p-orbital), and β is the resonance integral (energy of interaction between adjacent p-orbitals). uba.ar

Solve for Energy Levels: Solving the determinant yields the energies of the π molecular orbitals in terms of α and β.

Calculate Total π-Electron Energy: The π-electrons are filled into the calculated energy levels, and their energies are summed.

Compare Tautomers: The tautomer with the lower total π-electron energy (more negative β value) is predicted to be the more stable. The difference in energy is known as the delocalization energy, which quantifies the electronic stabilization from conjugation.

| Step | Description | Purpose |

|---|---|---|

| 1 | Define the π-framework for the thione and thiol tautomers. | To establish the atoms and electrons involved in conjugation. |

| 2 | Construct the Hückel secular determinant for each tautomer. | To create the mathematical representation of the π-system. uba.ar |

| 3 | Solve the determinant to find the energies of the π-molecular orbitals. | To obtain the allowed energy levels for the π-electrons. wikipedia.org |

| 4 | Populate the orbitals with π-electrons and sum their energies. | To calculate the total π-electron energy for each tautomer. |

| 5 | Compare the total π-electron energies of the two tautomers. | To predict which tautomer is more stable based on π-electron delocalization. |

For imidazolidine-2-thione, the thione form is generally the more stable tautomer, a finding that would be supported by the greater π-delocalization energy calculated via the HMO method.

Mechanistic Insights from Computational Modeling

Computational modeling is an indispensable tool for elucidating reaction mechanisms, providing a molecular-level view of how chemical transformations occur. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies that govern reaction rates. nih.gov

In the context of imidazolidine-2-thione synthesis and reactivity, computational modeling can:

Rationalize Regioselectivity: In reactions with multiple possible outcomes, calculations can determine the activation barriers for each pathway. The pathway with the lowest energy barrier is the most likely to occur, thus explaining the observed regioselectivity. For instance, in the acid-catalyzed synthesis of related imidazolidin-2-ones, quantum chemistry calculations were used to rationalize why a specific isomer was formed exclusively. mdpi.com

Identify Intermediates: Many reactions proceed through short-lived intermediates that are difficult to detect experimentally. Computational models can predict the structure and stability of these species, confirming their role in the reaction mechanism. nih.gov

Determine Transition State Structures: The transition state is the highest energy point along a reaction coordinate. Modeling its geometry and energy is key to understanding the steric and electronic factors that control the reaction's feasibility and speed. nih.gov

| Mechanistic Feature | Computational Approach | Insight Provided |

|---|---|---|

| Reaction Pathway | Potential Energy Surface (PES) Scan | Identifies the most favorable route from reactants to products. nih.gov |

| Transition State | Transition State (TS) Search and Frequency Calculation | Determines the structure and activation energy (barrier) of the reaction. mdpi.com |

| Reaction Intermediate | Geometry Optimization | Predicts the structure and stability of transient species. nih.gov |

| Regioselectivity/Stereoselectivity | Comparison of Activation Energies for different pathways | Explains why one product isomer is favored over another. mdpi.com |

| Kinetic vs. Thermodynamic Control | Calculation of transition state energies vs. product energies | Predicts which product is formed fastest versus which is most stable. |

Prediction of Molecular Conformations and Isomerization

The three-dimensional shape of a molecule is critical to its function. Computational methods can accurately predict the stable conformations of a molecule and the energy barriers between them. For a molecule like 1-tert-Butylimidazolidine-2-thione, the bulky tert-butyl group significantly influences the conformational landscape.

Conformational Analysis: By systematically rotating the rotatable bonds in the molecule, a potential energy surface can be generated. The minima on this surface correspond to stable conformers. Ab initio molecular orbital calculations can identify the lowest-energy conformer as well as higher-energy conformers that may also be present at room temperature. rsc.org These theoretical predictions of molecular structure, including bond lengths and angles, can be validated by comparison with experimental data from techniques like gas-phase electron diffraction. rsc.org

Isomerization: Computational chemistry can model the interconversion between different isomers, such as the cis and trans isomers of disubstituted rings. mdpi.com By locating the transition state for the isomerization process, the energy barrier can be calculated. nih.gov A high energy barrier suggests that the isomers will be stable and will not readily interconvert under normal conditions, whereas a low barrier indicates a dynamic equilibrium. For N-substituted derivatives of imidazolidine-2-thione, calculations can predict the relative stabilities of geometric isomers and the feasibility of their interconversion. mdpi.com

| Parameter | Description | Example Value (ra) |

|---|---|---|

| Si–Si Bond Length | The distance between the two silicon atoms. | 236.3(8) pm |

| Si–C Bond Length (mean) | The average distance between silicon and carbon atoms. | 191.1(3) pm |

| C–C Bond Length | The distance between carbon atoms in the tert-butyl group. | 154.5(1) pm |

| Si–Si–C Angle | The angle formed by the Si-Si-C bonds. | 116.0(8)° |

| C–Si–C Angle | The angle between two carbon atoms bonded to the same silicon. | 121.1(11)° |

| Dihedral Angle | Describes the torsion or twist around a central bond. | –6.2(11)° |

This table illustrates the high precision with which computational and experimental methods can define the geometry of molecules containing bulky groups like tert-butyl, which is directly applicable to understanding the structure of this compound. rsc.org

Applications of Imidazolidine 2 Thiones in Synthetic Chemistry and Material Science

Use as Chiral Auxiliaries in Asymmetric Catalysis

Chiral auxiliaries are instrumental in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral molecule. sigmaaldrich.comrsc.org Imidazolidine-2-thiones are recognized for their potential as chiral auxiliaries. nih.govresearchgate.net While specific research on 1-tert-butylimidazolidine-2-thione as a chiral auxiliary is not extensively documented in publicly available literature, the broader class of chiral imidazolidine-2-thiones has been successfully employed in asymmetric reactions. nih.govresearchgate.net For instance, chiral 1,3-diacylimidazolidine-2-thiones have been shown to undergo highly syn-stereoselective aldol (B89426) reactions, demonstrating their utility in controlling the stereochemical outcome of carbon-carbon bond formation. researchgate.net The steric bulk of the tert-butyl group in this compound could potentially offer unique stereochemical control in such transformations, a subject that warrants further investigation. A related compound, (S)-2-tert-butyl-3-methylimidazolidin-4-one, has been utilized as a chiral auxiliary in the synthesis of enantiomerically pure compounds, highlighting the potential of the tert-butyl group in directing stereoselective reactions. capes.gov.brnih.gov

Ligands in Homogeneous and Heterogeneous Catalysis

The sulfur atom in the thiourea (B124793) group of this compound makes it an effective ligand for a variety of metal ions. Imidazolidine-2-thione and its derivatives are known to form stable complexes with metals, which can then act as catalysts in a range of chemical reactions. researchgate.netscialert.net These ligands can be employed in both homogeneous and heterogeneous catalysis. The coordination of these thione ligands to metal centers can modulate the metal's electronic properties and steric environment, thereby influencing the catalytic activity and selectivity. While specific catalytic applications of this compound complexes are not widely reported, the related compound 1-tert-butyl-3-propylimidazolium iodide has been suggested as a potential building block for asymmetric catalysts. monmouthcollege.edu Furthermore, tert-butylamine (B42293) has been shown to act as a bifunctional additive, serving as both a base and a ligand in nickel-catalyzed cross-coupling reactions, underscoring the utility of the tert-butyl motif in catalytic systems. chemrxiv.orguni-regensburg.de

Thiocarbonyl and Methyldithiocarbonyl Transfer Reagents

Imidazolidine-2-thione derivatives have been investigated for their ability to act as transfer reagents for thiocarbonyl and related groups. For example, 1-(methyldithiocarbonyl)imidazole (B1600433) and its N-methyl quaternary salt have been demonstrated to be efficient reagents for the transfer of methyldithiocarbonyl and thiocarbonyl moieties. scialert.net This reactivity is crucial for the synthesis of various sulfur-containing compounds. Although direct evidence for this compound in this specific role is scarce, the inherent reactivity of the thiourea unit suggests its potential in similar transformations. A general and practical method for the synthesis of thiocarbamides and oxazolidinethiones has been developed using a combination of sulfur and chloroform (B151607) as a thiocarbonyl surrogate, which has been applied to the synthesis of chiral thiourea catalysts and auxiliaries. acs.org

Precursors for Supramolecular Structures

The ability of the imidazolidine-2-thione scaffold to participate in hydrogen bonding and coordination with metal ions makes it a promising candidate for the construction of supramolecular assemblies. The formation of well-defined, ordered structures through non-covalent interactions is a key focus of supramolecular chemistry. While specific examples involving this compound in the formation of supramolecular structures are not detailed in the literature, the fundamental properties of the molecule suggest its potential in this area.

Development of New Materials (e.g., polymers, dyes)

The functional groups present in this compound make it a potential monomer or precursor for the synthesis of novel polymers and dyes. The nitrogen and sulfur atoms can be incorporated into polymer backbones or side chains, potentially imparting unique thermal, optical, or coordination properties to the resulting materials. Imidazolidine-2-thione derivatives have been investigated for various biological activities, and their incorporation into larger molecules or materials could lead to the development of new functional materials. nih.gov For instance, imidazolidine-2-thiones can serve as precursors to N-heterocyclic carbenes (NHCs), which are not only important ligands in catalysis but also have applications in polymer synthesis. beilstein-journals.orgnih.govresearchgate.netorganic-chemistry.org

Q & A

Q. What cross-disciplinary applications are emerging for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.